molecular formula C11H9F6NO2 B12831840 (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid

(R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B12831840
M. Wt: 301.18 g/mol
InChI Key: OUANSSWMRQKJHU-MRVPVSSYSA-N
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Description

®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of two trifluoromethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by whole cells of microorganisms such as Trichoderma asperellum or Leifsonia sp. . The reaction conditions often include the use of ethanol and glycerol as cosubstrates for cofactor recycling, with the reaction being carried out at 30°C and 200 rpm .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the biocatalytic processes to achieve high yields and enantiomeric excess. For instance, the use of recombinant Escherichia coli expressing carbonyl reductase has been shown to convert 3,5-bis(trifluoromethyl)acetophenone to the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce primary amines .

Scientific Research Applications

®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
  • ®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol

Uniqueness

®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is unique due to its chiral nature and the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These features distinguish it from other similar compounds and make it a valuable molecule for various applications .

Properties

Molecular Formula

C11H9F6NO2

Molecular Weight

301.18 g/mol

IUPAC Name

(3R)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20)/t8-/m1/s1

InChI Key

OUANSSWMRQKJHU-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N

Origin of Product

United States

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